molecular formula C16H8Cl4N2 B13079230 4,6-Bis(3,4-dichlorophenyl)pyrimidine

4,6-Bis(3,4-dichlorophenyl)pyrimidine

Cat. No.: B13079230
M. Wt: 370.1 g/mol
InChI Key: MGVBAPDAHATQBV-UHFFFAOYSA-N
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Description

4,6-Bis(3,4-dichlorophenyl)pyrimidine is a halogenated pyrimidine derivative characterized by two 3,4-dichlorophenyl groups attached at the 4- and 6-positions of the pyrimidine ring. This structural motif confers distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and plant biology. For instance, compounds like TU-892 (a pyrazolo[3,4-d]pyrimidine derivative with a 3,4-dichlorophenyl group) demonstrate significant biological activity in modulating plant circadian rhythms .

Properties

Molecular Formula

C16H8Cl4N2

Molecular Weight

370.1 g/mol

IUPAC Name

4,6-bis(3,4-dichlorophenyl)pyrimidine

InChI

InChI=1S/C16H8Cl4N2/c17-11-3-1-9(5-13(11)19)15-7-16(22-8-21-15)10-2-4-12(18)14(20)6-10/h1-8H

InChI Key

MGVBAPDAHATQBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(3,4-dichlorophenyl)pyrimidine typically involves the Suzuki-Miyaura cross-coupling reaction. This method employs palladium-catalyzed coupling of 4,6-dichloropyrimidine with 3,4-dichlorophenylboronic acid under mild conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of 4,6-Bis(3,4-dichlorophenyl)pyrimidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(3,4-dichlorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,6-Bis(3,4-dichlorophenyl)pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Positional Isomerism of Chlorine Atoms

  • TU-892 (5-(3,4-dichlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-dione) : Lengthens the circadian period in Arabidopsis thaliana by 2–3 hours at 10 µM .
  • TU-923 (2,4-dichlorophenyl analogue of TU-892) : Reverses the activity, shortening the circadian period by 1–2 hours. This inversion highlights the critical role of chlorine substitution patterns: the 3,4-dichlorophenyl group in TU-892 is essential for period-lengthening, while the 2,4-dichlorophenyl group in TU-923 confers period-shortening .

Pyrimidine vs. Pyrazolo-Pyrimidine Cores

  • 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine : A structurally simpler pyrimidine derivative with halogenated aryl groups. Its molecular weight (277.5 g/mol) and solubility in chloroform or DMSO make it a versatile intermediate for pharmaceutical research .

Regulatory and Industrial Relevance

  • 3,4-Dichlorophenyl isocyanate (CAS 102-36-3): A related intermediate regulated under ISO standards for chemical synthesis, highlighting the regulatory scrutiny of dichlorophenyl-containing compounds .
  • Applications: Derivatives like 4,6-bis[(3,4-dichlorophenyl)methylsulfanyl]cinnoline (CAS 6957-44-4) are explored in agrochemical and pharmaceutical research due to their bioactivity .

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